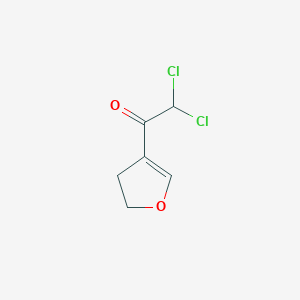
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone is an organic compound that belongs to the class of chlorinated ketones. These compounds are characterized by the presence of chlorine atoms and a ketone functional group. The compound’s unique structure, which includes a dihydrofuran ring, makes it of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone typically involves the chlorination of a precursor compound, such as 1-(4,5-dihydro-3-furanyl)-ethanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated ketone structure allows it to participate in various chemical reactions, potentially affecting biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroacetophenone: Another chlorinated ketone with similar reactivity.
2,2-Dichloro-1-(2-furanyl)-ethanone: A compound with a furan ring instead of a dihydrofuran ring.
Uniqueness
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone is unique due to its dihydrofuran ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
83124-81-6 |
|---|---|
Molecular Formula |
C6H6Cl2O2 |
Molecular Weight |
181.01 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C6H6Cl2O2/c7-6(8)5(9)4-1-2-10-3-4/h3,6H,1-2H2 |
InChI Key |
KILQLEFBNDEEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=C1C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















